Calplus

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999)

Calcium dichloride is a calcium salt, an inorganic chloride and an inorganic calcium salt. It has a role as a fertilizer.

Calcium chloride is an ionic compound of calcium and chlorine. It is highly soluble in water and it is deliquescent. It is a salt that is solid at room temperature, and it behaves as a typical ionic halide. It has several common applications such as brine for refrigeration plants, ice and dust control on roads, and in cement. It can be produced directly from limestone, but large amounts are also produced as a by-product of the Solvay process. Because of its hygroscopic nature, it must be kept in tightly-sealed containers.

Calcium Chloride is a crystalline, white substance, soluble in water, Calcium Chloride is the chloride salt of calcium, a bivalent metallic element with many crucial biological roles. Calcium is a major constituent of the skeleton but plays many roles as an intracellular and plasma ion as well. In medicine, calcium chloride is also used as a 10% solution in injection, for calcium replenishment. (NCI04)

A salt used to replenish calcium levels, as an acid-producing diuretic, and as an antidote for magnesium poisoning.

See also: Chloride Ion (has active moiety); Calcium Cation (has active moiety) ... View More ...

Wissenschaftliche Forschungsanwendungen

Trocknungs- und Dehydratisierungsmittel

Calciumchlorid (wasserfrei) wird häufig als Trocknungs- und Dehydratisierungsmittel für organische Flüssigkeiten und Gase sowie für Feststoffe in Trockenbehältern eingesetzt . Seine hygroskopische Eigenschaft macht es zu einer hervorragenden Wahl, um eine feuchtigkeitsfreie Umgebung in Forschungslaboren zu gewährleisten, was für die Stabilität und Genauigkeit vieler Experimente entscheidend ist.

Kühlsole

In Kälteanlagen dient wasserfreies Calciumchlorid als Sole-Lösung . Seine Fähigkeit, den Gefrierpunkt von Wasser zu senken, ermöglicht seinen Einsatz bei Anwendungen mit niedrigen Temperaturen, wie z. B. Eisbahnen und Kühllagern, und bietet eine effiziente Wärmeleitfähigkeit.

Straßenbehandlung

Calciumchlorid wird auf Straßen zur Eis- und Staubkontrolle verwendet . Es senkt den Gefrierpunkt von Wasser, was dazu beiträgt, die Eisbildung in kälteren Klimazonen zu verhindern. Darüber hinaus wird es zur Staubunterdrückung auf unbefestigten Straßen verwendet, wodurch die Wartungskosten gesenkt und die Fahrbedingungen verbessert werden.

Landwirtschaft und Gartenbau

Es wurde berichtet, dass die Verbindung bei Kulturen wie Granatapfel in Kombination mit Harnstoff das Fruchtgewicht und den Gehalt an Ascorbinsäure erhöht . Es verbessert auch die Lagerfähigkeit von Früchten wie Erdbeeren, indem es eine essbare Beschichtung bildet, die ihre Haltbarkeit verlängert und Abfall reduziert.

Wasserhärte in Schwimmbädern

In Schwimmbädern wird Calciumchlorid verwendet, um die Wasserhärte zu erhöhen . Dies trägt dazu bei, die Korrosion der Beton- oder Putzwände des Schwimmbeckens zu verhindern. Hartes Wasser sorgt auch für ein stabileres pH-Gleichgewicht, das weniger anfällig für Schwankungen ist und Schwimmern weniger Beschwerden bereitet.

Katalysator in der asymmetrischen Synthese

In der chemischen Forschung wurde CaCl2-Pybox (Pyridin, flankiert von zwei Oxazolingruppen) als chiraler Katalysator für asymmetrische 1,4-Additionsreaktionen eingesetzt . Diese Anwendung ist bedeutsam bei der Synthese von Gamma-Nitrokcarbonylverbindungen, die wichtige Zwischenprodukte in der Pharma- und Agrochemie sind.

Wirkmechanismus

Target of Action

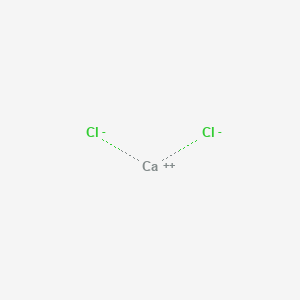

Calcium chloride (anhydrous), also known as Calplus, Superflake anhydrous, Calcosan, or calcium;dichloride, is an ionic compound that dissociates in water to provide calcium (Ca2+) and chloride (Cl-) ions . These ions are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output .

Mode of Action

Calcium chloride’s mode of action is primarily through its dissociation into calcium and chloride ions when exposed to water . The calcium ions play crucial roles in many biological processes, including signal transduction, muscle contraction, and maintenance of cell membrane and cell wall stability .

Biochemical Pathways

The biochemical pathways affected by calcium chloride are numerous due to the fundamental role of calcium in cellular processes. For instance, calcium ions are essential for the function of the nervous system, where they act as a secondary messenger in neurotransmitter release from neurons . In muscle cells, calcium ions are involved in the contraction process .

Pharmacokinetics

Calcium chloride is characterized by its low molecular weight and high water solubility . It readily breaks down into calcium and chloride ions when exposed to water, and these ions are efficiently absorbed from the intestine . This high solubility contributes to its bioavailability.

Result of Action

The molecular and cellular effects of calcium chloride’s action are diverse, given the wide range of processes that involve calcium ions. For example, in the context of muscle contraction, calcium ions bind to regulatory sites on troponin, initiating a series of events that lead to muscle contraction .

Action Environment

Environmental factors can influence the action of calcium chloride. For instance, when calcium chloride enters freshwater ecosystems, it may be toxic to organisms or facilitate bivalves by serving as a calcium source . Moreover, the presence of other ions in the environment can affect the solubility and therefore the bioavailability of calcium chloride .

Biochemische Analyse

Biochemical Properties

Calplus participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with calmodulin, a protein that mediates the control of a large number of enzymes and other proteins by Ca²⁺ . The nature of these interactions often involves the formation of complexes that enable or enhance certain biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it acts by neutralizing hydrochloric acid in gastric secretions, inhibiting the action of pepsin, and restoring acid-base balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to interact with calmodulin, leading to the activation of various enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has an alkaline pH at 3, 24, and 72 hours, with this compound having the highest pH

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cattle, 500 mL of this compound is used for the treatment of milk fever and in calcium, phosphorus, magnesium, and glucose deficiency

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is known to interact with calmodulin, which is involved in various metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

Calcium chloride (CaCl₂), particularly in its anhydrous form, is widely utilized in various biological applications, especially in cell culture. This article explores the biological activity of anhydrous calcium chloride, highlighting its role in cellular processes, mechanisms of action, and relevant case studies.

- Molecular Formula : CaCl₂

- Molar Mass : 110.98 g/mol

- CAS Number : 10043-52-4

- Purity : ≥96% ACS Grade

Role in Cell Culture

Calcium chloride serves multiple functions in cell culture:

- Cell Membrane Stabilization : It enhances the structural integrity of cell membranes, which is crucial for maintaining cellular homeostasis and facilitating nutrient uptake and waste expulsion .

- Transfection Agent : CaCl₂ is commonly used in transfection protocols to introduce DNA into cells. The calcium phosphate method, which utilizes calcium chloride, has been shown to improve transfection efficiency in various cell types, including primary cultured fetal hepatocytes .

- Flocculation and Purification : In biopharmaceutical processes, calcium chloride aids in the flocculation of cells and debris during the recovery of therapeutic proteins from cell cultures. This process enhances the efficiency of purification steps by promoting the co-precipitation of impurities with calcium phosphate .

The biological activity of calcium chloride can be attributed to several mechanisms:

- Ionic Strength Regulation : Calcium ions play a critical role in regulating the ionic environment within culture media, influencing osmotic balance and cellular signaling pathways.

- Signal Transduction : Calcium ions are essential secondary messengers in various signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis.

- Gene Expression Modulation : Calcium chloride has been implicated in modulating gene expression during transfection processes, enhancing the uptake and expression of plasmid DNA .

Case Study 1: Transfection Efficiency

A study demonstrated that using a modified calcium phosphate transfection method with calcium chloride significantly increased the beta-galactosidase activity in primary cultured fetal hepatocytes. The optimal conditions included a DNA concentration of 10 µg/ml and a precipitate incubation time of 20 hours .

| Parameter | Optimal Value |

|---|---|

| DNA Concentration | 10 µg/ml |

| Transfection Buffer pH | 7.05 |

| Precipitate Incubation Time | 20 hours |

Case Study 2: Protein Purification

In biopharmaceutical applications, calcium chloride was utilized to enhance the recovery process for monoclonal antibodies (mAbs). The addition of calcium chloride (20–60 mM) facilitated the flocculation of cells and impurities, leading to improved clarification efficiency during initial harvest stages .

Eigenschaften

Key on ui mechanism of action |

Calcium chloride in water dissociates to provide calcium (Ca2+) and chloride (Cl-) ions. They are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output. For hyperkalemia, the influx of calcium helps restore the normal gradient between threshold potential and resting membrane potential. |

|---|---|

CAS-Nummer |

10043-52-4 |

Molekularformel |

CaCl2 |

Molekulargewicht |

110.98 g/mol |

IUPAC-Name |

calcium;dichloride |

InChI |

InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

UXVMQQNJUSDDNG-UHFFFAOYSA-L |

Verunreinigungen |

The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |

SMILES |

[Cl-].[Cl-].[Ca+2] |

Kanonische SMILES |

[Cl-].[Cl-].[Ca+2] |

Siedepunkt |

1935 °C 1670 °C |

Color/Form |

White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |

Dichte |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |

melting_point |

775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |

Key on ui other cas no. |

10043-52-4 |

Physikalische Beschreibung |

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

10043-52-4 (Parent) 10035-04-8 (dihydrate) |

Löslichkeit |

Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |

Synonyme |

Bovikalc; CalPlus; Calcium dichloride; Calcium(2+) chloride; Calcosan; Calmate R; Calol; Calzina oral; Chrysoxel C 4; Daraccel; Dowflake; Intergravin-orales; Kalgan; Liquidow; Peladow; Stopitl; U-Ramin MC |

Herkunft des Produkts |

United States |

Q1: What is the molecular formula and weight of calcium chloride anhydrous?

A1: The molecular formula of calcium chloride anhydrous is CaCl2, and its molecular weight is 110.98 g/mol.

Q2: Does calcium chloride anhydrous form crystal structures?

A2: Yes, [] calcium chloride anhydrous can form crystal structures. For instance, the double-layered hydroxide 3CaO.Al2O3.0.5CaBr2.0.5CaCl2.10H2O incorporates calcium chloride anhydrous within its structure. []

Q3: What are the typical applications of calcium chloride anhydrous in material science?

A3: Calcium chloride anhydrous is utilized in various applications, including:

- Moisture Scavenger: It acts as an effective moisture scavenger in materials like dealcoholized RTV-1 silicone rubber. []

- Space Holder: In the fabrication of open-cell steel foams, calcium chloride anhydrous serves as a space holder during the sintering-dissolution process. []

- Sintering Additive: Adding calcium chloride anhydrous during the sintering process can influence the properties of the final material. []

Q4: How does calcium chloride anhydrous impact cadmium and zinc uptake in plants?

A4: Studies suggest that Calplus, a modified clay containing calcium chloride anhydrous, can influence the uptake of cadmium and zinc by plants like Swiss chard grown in contaminated calcareous soils. []

Q5: Can calcium chloride anhydrous be used in the preparation of phase change materials?

A5: Yes, calcium chloride anhydrous, when mixed with calcium chloride dihydrate, can be used to create salt hydrate phase change materials (PCMs). This specific combination can help reduce the supercooling phenomenon often observed in CaCl2·6H2O. []

Q6: Does calcium chloride anhydrous play a role in protoplast isolation from fungi?

A7: Yes, calcium chloride anhydrous has been successfully used as an osmoticum during the isolation of protoplasts from the fungus Russula virescens. Using calcium chloride anhydrous as the osmotic stabilizer resulted in higher regeneration rates compared to other osmotic stabilizers. []

Q7: Are there any known effects of calcium chloride anhydrous on insect populations?

A8: While not directly insecticidal, studies show that using calcium chloride anhydrous as a moisture remover during the extraction of castor oil can enhance its insecticidal properties against the whitefly Bemisia tabaci. []

Q8: What are the environmental concerns related to manganese furnace dust?

A9: Manganese furnace dust, a byproduct of ferromanganese and silicomanganese production, poses an environmental liability due to its high zinc content. Recycling this dust back into furnaces requires removing the zinc to avoid operational issues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.